
4-(2-Hydroxyethyl)piperazin-2-one
説明
4-(2-Hydroxyethyl)piperazin-2-one is a chemical compound that is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and as a scaffold for chemical synthesis. Piperazines are cyclic secondary amines with a wide range of pharmacological activities and are used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with commercially available piperazine-2-carboxylic acid dihydrochloride. An efficient and scalable synthesis method has been developed for differentially protected 2-(hydroxymethyl)piperazines, which are valuable intermediates for further chemical modifications . Additionally, the synthesis of complex piperazine derivatives, such as those with a 4-phenyl-piperazin-1-yl moiety, involves multiple steps including the use of nuclear magnetic resonance (NMR), mass spectra, and X-ray crystallography to confirm the structure of the final product .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed through various spectroscopic methods. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were elucidated using FT-IR, 1H & 13C NMR, and LCMS, with further confirmation by single crystal X-ray diffraction analysis . The crystal structure of a 2:1 complex of 4-methylphenol with piperazine was also determined by X-ray diffraction, revealing hydrogen bonding between the amine N atoms and the phenol hydroxyl group .
Chemical Reactions Analysis
Piperazine and its derivatives participate in a variety of chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility as a basic catalyst . Furthermore, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while its hydrazide derivative forms a two-dimensional structure with strong N–H…O hydrogen bonds . The solubility and crystallinity of these compounds can affect their biological activity and their potential as pharmaceutical agents.
科学的研究の応用
Synthesis of Piperazine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes: The synthesis of these important heterocycles has been reported in numerous methods .
Preparation of Cell Culture Media
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is commonly used in the preparation of cell culture media.
- Methods of Application: The specific methods of application are not mentioned in the source.
- Results or Outcomes: The outcomes of this application are not specified in the source.
Protein Extraction and Purification
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is used in protein extraction and purification.
- Methods of Application: The specific methods of application are not mentioned in the source.
- Results or Outcomes: The outcomes of this application are not specified in the source.
Enzyme Assays
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is used in enzyme assays.
- Methods of Application: The specific methods of application are not mentioned in the source.
- Results or Outcomes: The outcomes of this application are not specified in the source.
Protein Crystallization
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is used in protein crystallization.
- Methods of Application: The specific methods of application are not mentioned in the source.
- Results or Outcomes: The outcomes of this application are not specified in the source.
Buffering Agent in Biological Studies
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one”, also known as HEPES, is a zwitterionic sulfonic acid buffering agent and is one of the twenty Good’s buffers . It is widely used in biological studies .
- Methods of Application: HEPES is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers, which are also commonly used in cell culture .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radiopharmaceuticals
- Scientific Field: Radiopharmacy
- Application Summary: Several radiosynthesis of 68Ga-radiopharmaceuticals are more efficient and robust when performed with 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES) buffer .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Intermediate in the Manufacture of Various Products
- Scientific Field: Industrial Chemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Buffering Agent in Biological Studies
- Scientific Field: Biochemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one”, also known as HEPES, is a zwitterionic sulfonic acid buffering agent and is one of the twenty Good’s buffers . HEPES is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers, which are also commonly used in cell culture .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radiopharmaceuticals
- Scientific Field: Radiopharmacy
- Application Summary: Several radiosynthesis of 68Ga-radiopharmaceuticals are more efficient and robust when performed with 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES) buffer .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Intermediate in the Manufacture of Various Products
- Scientific Field: Industrial Chemistry
- Application Summary: “4-(2-Hydroxyethyl)piperazin-2-one” is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
将来の方向性
The future directions in the study and application of 4-(2-Hydroxyethyl)piperazin-2-one could involve further exploration of its synthesis methods, as recent developments in the synthesis of piperazine derivatives have been reported . Additionally, given its structural similarity to HEPES, a known buffer agent, potential applications in biochemical research could be explored .
特性
IUPAC Name |
4-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUICVIJDAOKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885250 | |
| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)piperazin-2-one | |
CAS RN |
23936-04-1 | |
| Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)
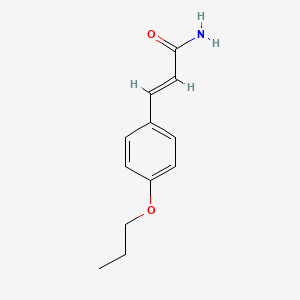
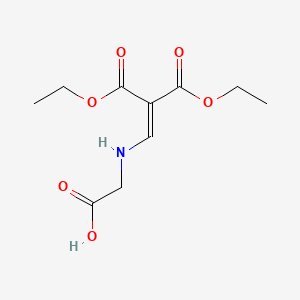
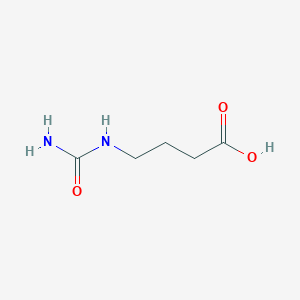
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
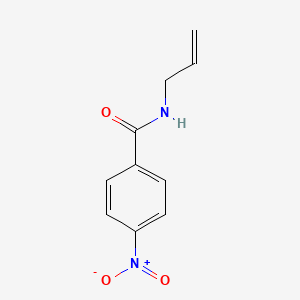
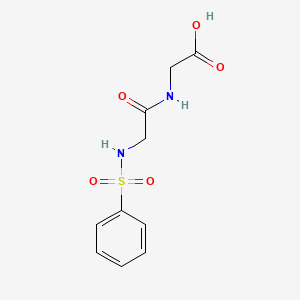
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
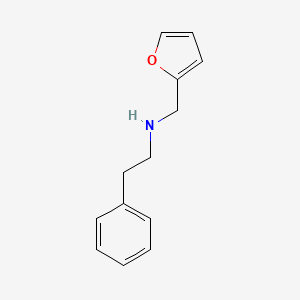


![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
